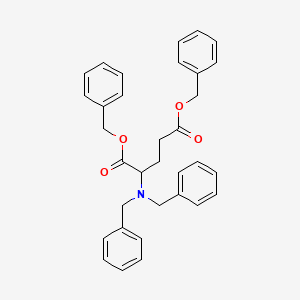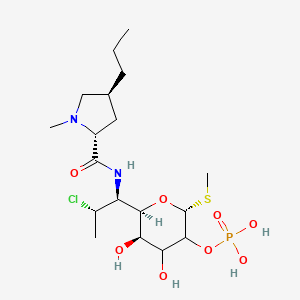
Clindamycin Diastereomer 2-Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clindamycin Diastereomer 2-Phosphate is a derivative of clindamycin, a lincosamide antibiotic. This compound is known for its antibacterial properties and is used in various pharmaceutical applications. It is particularly effective against anaerobic bacteria and certain protozoans .
Méthodes De Préparation
The synthesis of Clindamycin Diastereomer 2-Phosphate involves several steps. One common method is the double emulsion solvent diffusion technique. This method is particularly suitable for water-soluble drugs and involves the formation of multiple emulsions of the type w/o/w (water-in-oil-in-water). The aqueous protein solution is dispersed in a lipophilic organic continuous phase, which generally consists of a polymer solution that encapsulates the protein contained in the dispersed aqueous phase. The primary emulsion is then subjected to homogenization before being added to an aqueous solution of polyvinyl alcohol (PVA), resulting in the formation of a double emulsion. The solvent is then removed by evaporation under reduced pressure or by stirring .
Analyse Des Réactions Chimiques
Clindamycin Diastereomer 2-Phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl sulfoxide (DMSO) and methanol. The compound can form different crystalline forms, such as polymorphs, hydrates, or solvates, which can influence its physical and chemical properties, including stability, solubility, and bioavailability .
Applications De Recherche Scientifique
Clindamycin Diastereomer 2-Phosphate has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical purposes. In biology and medicine, it is employed for its antibacterial properties, particularly in the treatment of infections caused by anaerobic bacteria. It is also used in the formulation of topical delivery systems for the treatment of acne .
Mécanisme D'action
The mechanism of action of Clindamycin Diastereomer 2-Phosphate involves binding to the 50S ribosomal subunit of bacterial ribonucleic acid (rRNA). This binding inhibits the initiation of peptide chain synthesis, thereby preventing bacterial protein synthesis. The compound can be either bacteriostatic or bactericidal, depending on the concentration, infection site, and organism .
Comparaison Avec Des Composés Similaires
Clindamycin Diastereomer 2-Phosphate is similar to other lincosamide antibiotics, such as lincomycin and clindamycin phosphate. it has unique properties that make it more effective in certain applications. For example, it has improved stability and solubility compared to its counterparts. Other similar compounds include Clindamycin 2-Phosphate Sulfoxide, which is a mixture of diastereomers .
Propriétés
Formule moléculaire |
C18H34ClN2O8PS |
|---|---|
Poids moléculaire |
505.0 g/mol |
Nom IUPAC |
[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2R,4S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10-,11+,12+,13+,14?,15+,16?,18+/m0/s1 |
Clé InChI |
UFUVLHLTWXBHGZ-ISOKQYFFSA-N |
SMILES isomérique |
CCC[C@H]1C[C@@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)OP(=O)(O)O)O)O)[C@H](C)Cl |
SMILES canonique |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


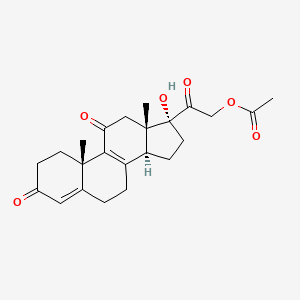
![N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)
![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)
![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)

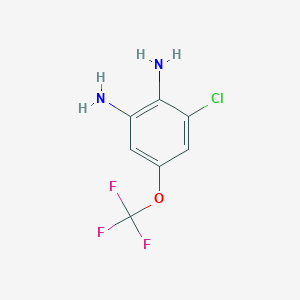
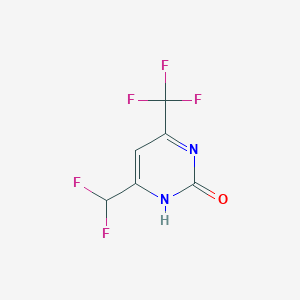



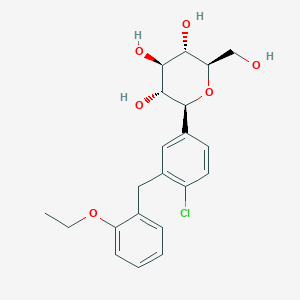

![Ethyl 4-(20-ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoate](/img/structure/B13431187.png)
